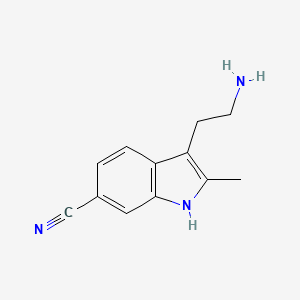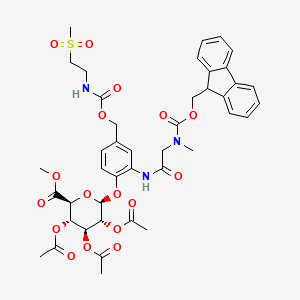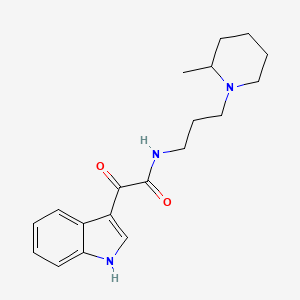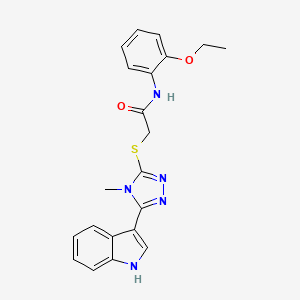![molecular formula C24H26N4O3 B2781973 (4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid CAS No. 1251633-00-7](/img/structure/B2781973.png)
(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an azepan-1-ylcarbonyl group, a 1,8-naphthyridin-4-yl group, an amino group, a phenyl group, and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepan ring (a seven-membered ring with one nitrogen atom), the naphthyridine ring (a two-ring system with four nitrogen atoms), and the phenyl ring (a six-membered ring with six carbon atoms) would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetic acid group could participate in acid-base reactions, the amino group could be involved in nucleophilic substitution or addition reactions, and the rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size, the presence of polar functional groups, and the degree of conjugation in the molecule .Aplicaciones Científicas De Investigación
Angiotensin-converting enzyme (ACE) Inhibitory Activity
Research on similar compounds has shown potential in inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. Derivatives such as alpha-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids and their dicarboxylic acids have been synthesized and evaluated for their ACE inhibitory activities. These compounds have shown potent in vitro inhibition, with certain derivatives demonstrating the ability to suppress the pressor response to angiotensin I when administered orally, indicating a potential avenue for therapeutic applications in hypertension management (Yanagisawa et al., 1988).
Synthesis and Antibacterial Screening
Certain novel Mannich bases bearing a 1,8-naphthyridine moiety, including derivatives of (2-oxo-3-phenyl-2H-[1,8]naphthyridin-1-yl)-acetic acid, have been synthesized and assessed for their antibacterial properties. These compounds demonstrate the potential for developing new antibacterial agents, contributing to the ongoing search for effective treatments against bacterial infections (Mogilaiah & Sakram, 2004).
Novel Synthetic Routes and Structural Analysis
Research into synthetic routes and structural analysis of similar compounds provides insights into the development of highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. Such compounds are synthesized through a one-pot, three-component process, underscoring the potential for creating new materials with applications in fluorescence-based technologies and materials science (Schramm et al., 2006).
Tautomerisation Studies
Tautomerisation studies in compounds such as 1-(4-Methylphenylazo)naphthalen-2-ol and 2-(4-Methylphenylazo)-4-methylphenol provide valuable insights into the chemical behavior and stability of azo compounds. These studies contribute to a deeper understanding of the chemical properties of similar compounds, potentially impacting the design of dyes, pigments, and pharmaceuticals (Cross, Flower, & Pritchard, 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-6-11-19-22(27-18-9-7-17(8-10-18)14-21(29)30)20(15-25-23(19)26-16)24(31)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-14H2,1H3,(H,29,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLVDMPNIUBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)CC(=O)O)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2781892.png)





![N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2781902.png)
![3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2781904.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2781905.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide](/img/structure/B2781907.png)
![ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2781912.png)
